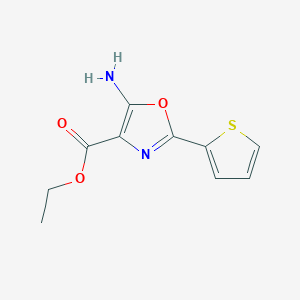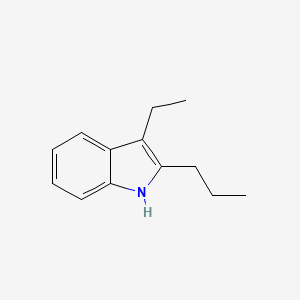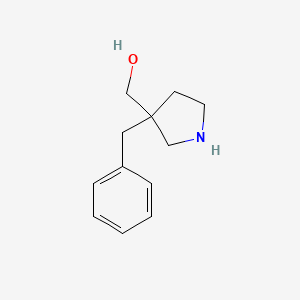
Methyl 2-cyclopropyl-2-sulfanylacetate
Overview
Description
“Methyl 2-cyclopropyl-2-sulfanylacetate” is a chemical compound with the CAS Number: 1467497-88-6 . It has a molecular weight of 146.21 and its IUPAC name is methyl cyclopropyl (sulfanyl)acetate .
Molecular Structure Analysis
The molecular formula of “Methyl 2-cyclopropyl-2-sulfanylacetate” is C6H10O2S . The InChI Code is 1S/C6H10O2S/c1-8-6(7)5(9)4-2-3-4/h4-5,9H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-cyclopropyl-2-sulfanylacetate” has a predicted boiling point of 206.8±13.0 °C and a predicted density of 1.189±0.06 g/cm3 . Its pKa is predicted to be 8.44±0.10 .Scientific Research Applications
Biochemical Applications of Sulfanium Compounds : S-adenosylmethionine, a biological sulfonium compound, is used as a major biological methyl donor. It also provides methylene groups for cyclopropyl fatty acids synthesis, highlighting the importance of sulfanium compounds in biochemical processes (Fontecave, Atta, & Mulliez, 2004).
Organic Synthesis and Rearrangement : Research on the thermal rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes indicates the potential for creating diverse organic structures through controlled heating, which is important for synthetic chemistry (Tian, Li, & Shi, 2008).
Role in Aroma Production in Wine : A study discusses the formation of a new intermediate in Maillard-type reactions under wine-like conditions, involving compounds related to Methyl 2-cyclopropyl-2-sulfanylacetate. This has implications for understanding aroma production in wine (Marchand, de Revel, Vercauteren, & Bertrand, 2002).
Medicinal Chemistry and Drug Design : A study highlights the use of cyclopropane-containing compounds in medicinal chemistry. The research outlines a strategy for creating a variety of cyclopropane-containing lead-like compounds, demonstrating the relevance of such structures in drug discovery (Chawner, Cases-Thomas, & Bull, 2017).
Catalysis and Sulfanylation Reactions : Research on phase transfer catalysis (PTC) sulfanylation of cycloalkanones provides insights into efficient and selective chemical synthesis methods, which can be useful in various industrial applications (Wladislaw, Bueno, Marzorati, Di Vitta, & Zukerman-Schpector, 2004).
Electrolysis and Chemical Reactions : A study on the electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate shows the formation of various products through radical coupling and carbonium ion intermediates. This has implications for understanding and manipulating organic reactions (Binns, Brettle, & Cox, 1968).
properties
IUPAC Name |
methyl 2-cyclopropyl-2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-8-6(7)5(9)4-2-3-4/h4-5,9H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWGAEVTRLWIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CC1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1528450.png)

![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)






![Ethyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1528467.png)



